molecular formula C13H6Cl2KNO5 B12719267 Benzoic acid, 5-(2,4-dichlorophenoxy)-2-nitro-, potassium salt CAS No. 53775-55-6

Benzoic acid, 5-(2,4-dichlorophenoxy)-2-nitro-, potassium salt

Cat. No.: B12719267
CAS No.: 53775-55-6
M. Wt: 366.19 g/mol
InChI Key: BYEJYKXXMSURIM-UHFFFAOYSA-M
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Description

5-(2,4-Dichlorophenoxy)-2-nitrobenzoic acid potassium salt is a chemical compound that belongs to the class of phenoxy herbicides. These compounds are widely used in agriculture to control broadleaf weeds. The compound is known for its effectiveness in weed control and its role in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Dichlorophenoxy)-2-nitrobenzoic acid potassium salt typically involves the reaction of 2,4-dichlorophenol with 2-nitrobenzoic acid in the presence of a base such as potassium hydroxide. The reaction conditions often include heating the mixture to facilitate the formation of the desired product. The resulting compound is then purified through recrystallization or other suitable methods.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar starting materials and conditions. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for agricultural and research applications.

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Dichlorophenoxy)-2-nitrobenzoic acid potassium salt undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used to substitute the chlorine atoms.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenoxybenzoic acids.

Scientific Research Applications

5-(2,4-Dichlorophenoxy)-2-nitrobenzoic acid potassium salt has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in studies related to plant physiology and herbicide resistance.

    Medicine: Investigated for its potential effects on cellular processes and as a model compound in toxicology studies.

    Industry: Utilized in the formulation of herbicides and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The compound exerts its effects primarily through its action as a synthetic auxin, a type of plant hormone. It mimics the natural auxins in plants, leading to uncontrolled growth and eventually the death of the plant. The molecular targets include auxin receptors and transport proteins, which are involved in the regulation of plant growth and development.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar properties.

    2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another phenoxy herbicide with a similar mode of action.

    Mecoprop (MCPP): A related compound used for weed control.

Uniqueness

5-(2,4-Dichlorophenoxy)-2-nitrobenzoic acid potassium salt is unique due to its specific chemical structure, which imparts distinct properties such as higher potency and selectivity in certain applications. Its nitro group also allows for further chemical modifications, making it a versatile compound in research and industrial applications.

Properties

CAS No.

53775-55-6

Molecular Formula

C13H6Cl2KNO5

Molecular Weight

366.19 g/mol

IUPAC Name

potassium;5-(2,4-dichlorophenoxy)-2-nitrobenzoate

InChI

InChI=1S/C13H7Cl2NO5.K/c14-7-1-4-12(10(15)5-7)21-8-2-3-11(16(19)20)9(6-8)13(17)18;/h1-6H,(H,17,18);/q;+1/p-1

InChI Key

BYEJYKXXMSURIM-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2)Cl)Cl)C(=O)[O-])[N+](=O)[O-].[K+]

Origin of Product

United States

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